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Cat. No.: B15069527 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of substituted

chromones, a class of heterocyclic compounds of significant interest in medicinal chemistry and

drug development.[1] The information presented herein is intended to serve as a foundational

resource for researchers engaged in the synthesis, characterization, and application of these

versatile scaffolds.

Introduction to Chromones
Chromones, or 1,4-benzopyrones, are a group of naturally occurring and synthetic compounds

built upon a benzopyran-4-one framework.[2] This privileged structure is a key component of

numerous flavonoids, such as flavones and isoflavones, which are widely recognized for their

diverse biological activities.[1] The chromone core can be readily functionalized at various

positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

This structural versatility has made substituted chromones attractive candidates for the

development of novel therapeutic agents targeting a wide range of diseases, including cancer,

inflammation, and neurodegenerative disorders.[1]
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The following tables summarize key physical properties for a selection of substituted

chromones. It is important to note that a comprehensive, directly comparable dataset for a wide

range of substituted chromones is not readily available in the public domain, and thus, some

data points may be absent.

Table 1: Melting and Boiling Points of Selected
Substituted Chromones

Compound Substituent(s) Melting Point (°C) Boiling Point (°C)

Chromone - 59[3] -

Flavone 2-phenyl 94-97[4][5][6]
185 (at 1 mmHg)[4][5]

[6]

2-Methylchromone 2-methyl - -

3-Methylchromone 3-methyl 68-73[7] -

6-Methylchromone 6-methyl - -

3-Formylchromone 3-formyl 151-153[3] -

3-Formyl-6-

methylchromone
3-formyl, 6-methyl 172-173[8][9] -

6-Nitrochromone 6-nitro 172-175[10] 347.1 (Predicted)[11]

6-Bromochromone 6-bromo 135-139[12][13] -

6-Methylchromone-2-

carboxylic acid
2-carboxy, 6-methyl 267-270[14] -

Note: Boiling point data for many substituted chromones is not readily available due to their

tendency to be high-boiling solids.

Table 2: Solubility and pKa of Selected Substituted
Chromones
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Compound Substituent(s) Aqueous Solubility pKa

Flavone 2-phenyl Insoluble[5][6] -

2-Methylchromone 2-methyl Limited solubility[12] -

Hydroxyquinones

(related structures)

2-hydroxy, 3-

substituted
-

pKa1 ~3.4, pKa2 ~8.8

(for a methylamino-

derivative)[15]

Hydroxyquinones

(related structures)
2-hydroxy - ~6.3[3]

Note: Quantitative solubility and pKa data for a wide range of substituted chromones are not

extensively documented in publicly available literature. Flavonoids, in general, exhibit low water

solubility.[14][16][17] The pKa of hydroxy-substituted chromones is influenced by the position of

the hydroxyl group.

Table 3: Spectroscopic Data for Selected Substituted
Chromones

Compound Substituent(s)
UV-Vis λmax (nm)
(Solvent)

Key FTIR Peaks
(cm⁻¹)

Flavone 2-phenyl

Band I: 300-380, Band

II: 240-280 (Methanol)

[18]

C=O: ~1650, Aromatic

C=C: ~1600, 1580[19]

3-Formylchromone 3-formyl -

C=O (ketone): 1645,

C=O (aldehyde):

1693-1904[1][2]

6-Nitrochromone 6-nitro - -

2-Amino-6-bromo-3-

formylchromone

2-amino, 3-formyl, 6-

bromo
-

Detailed analysis

available[13]

Note: UV-Vis spectra of flavones and flavonols typically show two main absorption bands.[18]

The position of these bands is sensitive to the substitution pattern.[14][20] FTIR spectra are
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characterized by a strong carbonyl stretch and bands corresponding to the aromatic rings.

Table 4: ¹H and ¹³C NMR Chemical Shift Ranges for
Substituted Chromones

Nucleus Position
Typical Chemical
Shift (ppm)

Notes

¹H C2-H 6.2 - 6.4

¹H C3-H 7.8 - 8.0

¹H Aromatic-H 7.0 - 8.2
Dependent on

substitution pattern.

¹³C C2 ~155

¹³C C3 ~112

¹³C C4 (C=O) ~177

¹³C Aromatic-C 115 - 160
Highly dependent on

substituents.[4][21]

Note: Chemical shifts are influenced by the electronic effects of substituents.[21] Data is

typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Experimental Protocols
This section provides detailed methodologies for the determination of the key physical

properties of substituted chromones.

Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure

crystalline solid, this transition occurs over a narrow temperature range. Impurities typically

depress and broaden the melting range.

Procedure:
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Sample Preparation: A small amount of the dry, finely powdered substituted chromone is

introduced into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm. The

sample is packed tightly by tapping the tube or dropping it through a long glass tube.[11][19]

[22]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a

calibrated thermometer or temperature probe.

Heating: The sample is heated at a steady rate. An initial rapid heating can be used to

determine an approximate melting point.[22]

Observation: For an accurate measurement, the heating rate is slowed to 1-2 °C per minute

as the temperature approaches the expected melting point.

Data Recording: The temperature at which the first drop of liquid appears is recorded as the

beginning of the melting range, and the temperature at which the entire sample becomes a

clear liquid is the end of the range.[7]

Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in a given solvent

by agitating an excess of the solid with the solvent until equilibrium is reached.

Procedure:

Preparation: An excess amount of the solid substituted chromone is added to a known

volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a

prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is allowed to stand to allow the undissolved solid to

settle. Alternatively, the solid can be removed by centrifugation or filtration.

Quantification: The concentration of the dissolved chromone in the clear supernatant is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-
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Performance Liquid Chromatography (HPLC), by comparing the response to a calibration

curve of known concentrations.

pKa Determination (Potentiometric Titration)
Principle: For acidic or basic substituted chromones (e.g., hydroxy or amino derivatives), the

pKa can be determined by titrating a solution of the compound with a standard solution of acid

or base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Procedure:

Sample Preparation: A known amount of the substituted chromone is dissolved in a suitable

solvent, often a mixture of water and an organic co-solvent like ethanol or methanol for

compounds with low aqueous solubility.[3] The solution concentration is typically in the range

of 10⁻⁴ M.[18][23]

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a

magnetic stirrer. The system is purged with an inert gas like nitrogen to remove dissolved

carbon dioxide.[3][18]

Titration: A standard solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is

added in small, precise increments.[3][18]

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing

the solution to equilibrate.

Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The

equivalence point is determined from the inflection point of the curve. The pKa is the pH at

which half of the volume of titrant required to reach the equivalence point has been added.

[24]

Spectroscopic Analysis
Procedure:

Sample Preparation: A dilute solution of the substituted chromone is prepared in a UV-

transparent solvent (e.g., methanol, ethanol, or acetonitrile).
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Spectrum Acquisition: The absorbance of the solution is measured over a range of

wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. A blank spectrum of

the solvent is recorded first and subtracted from the sample spectrum.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

resulting spectrum.

Procedure:

Sample Preparation: For solid samples, a small amount of the substituted chromone is finely

ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the

spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing

the solid sample directly on the crystal.[15]

Spectrum Acquisition: A background spectrum of the empty sample compartment (or the

clean ATR crystal) is recorded. The sample is then placed in the infrared beam, and the FTIR

spectrum is acquired.[15][25]

Data Analysis: The positions (in wavenumbers, cm⁻¹) and intensities of the absorption bands

are analyzed to identify the functional groups present in the molecule.

Procedure:

Sample Preparation: A small amount of the substituted chromone (typically 1-10 mg for ¹H

NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2][26] A

reference standard such as tetramethylsilane (TMS) may be added.

Spectrum Acquisition: The NMR tube is placed in the spectrometer's magnetic field, and the

instrument is tuned and shimmed to optimize the magnetic field homogeneity. The NMR

spectrum (e.g., ¹H, ¹³C) is then acquired.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals

are analyzed to elucidate the structure of the molecule.

Procedure:
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

This can be done directly via a solids probe or, more commonly, as the eluent from a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or

electrosray ionization (ESI).[27]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

Detection: The abundance of each ion is measured by a detector.

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus m/z, is

analyzed. The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern gives structural information.

Signaling Pathways and Experimental Workflows
Substituted chromones have been shown to modulate various signaling pathways implicated in

disease. Understanding these pathways and the experimental workflows used to study them is

crucial for drug development.

Signaling Pathways
Certain substituted chromones act as inhibitors of Sirtuin 2 (SIRT2), a NAD⁺-dependent

deacetylase involved in cellular processes like cell cycle control and metabolism. Dysregulation

of SIRT2 is linked to neurodegenerative diseases.

Substituted Chromone

SIRT2
Inhibits

Deacetylated SubstrateDeacetylates

Acetylated Substrate
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Click to download full resolution via product page

Inhibition of the SIRT2 deacetylation pathway by substituted chromones.
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Some chromone derivatives have demonstrated neuroprotective effects by inhibiting the

Glycogen Synthase Kinase 3β (GSK3β)/Nuclear Factor-kappa B (NF-κB)/NOD-like receptor

protein 3 (NLRP3) inflammasome signaling pathway, which is involved in neuroinflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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